BenchChemオンラインストアへようこそ!

n-Benzyl-6-chloro-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine

CDK2 inhibition kinase selectivity pyrazolo[3,4-d]pyrimidine SAR

N-Benzyl-6-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 5417-98-1, molecular formula C₁₃H₁₂ClN₅, MW 273.72 g/mol) is a trisubstituted pyrazolo[3,4-d]pyrimidine derivative bearing a benzylamino group at C4, a chloro substituent at C6, and a methyl group at N1. The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in kinase inhibitor drug discovery, with multiple derivatives in clinical trials for oncology indications.

Molecular Formula C13H12ClN5
Molecular Weight 273.72 g/mol
CAS No. 5417-98-1
Cat. No. B11844962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Benzyl-6-chloro-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine
CAS5417-98-1
Molecular FormulaC13H12ClN5
Molecular Weight273.72 g/mol
Structural Identifiers
SMILESCN1C2=NC(=NC(=C2C=N1)NCC3=CC=CC=C3)Cl
InChIInChI=1S/C13H12ClN5/c1-19-12-10(8-16-19)11(17-13(14)18-12)15-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,15,17,18)
InChIKeyGMNLGALUXISQDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





n-Benzyl-6-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 5417-98-1): Procurement-Relevant Structural and Pharmacological Baseline


N-Benzyl-6-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 5417-98-1, molecular formula C₁₃H₁₂ClN₅, MW 273.72 g/mol) is a trisubstituted pyrazolo[3,4-d]pyrimidine derivative bearing a benzylamino group at C4, a chloro substituent at C6, and a methyl group at N1 [1]. The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in kinase inhibitor drug discovery, with multiple derivatives in clinical trials for oncology indications [2]. This specific substitution pattern—combining an N4-benzylamino group with C6-chloro and N1-methyl functionalities—occupies a distinct chemical space within the class, conferring a computed lipophilicity (clogP ≈ 2.50) and topological polar surface area (TPSA ≈ 87.6 Ų) that balances passive permeability with aqueous solubility [1].

Why Generic Substitution Fails for n-Benzyl-6-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: The Quantitative Imperative for Precise Substitution Patterns


In the pyrazolo[3,4-d]pyrimidine class, minor changes to substitution patterns produce dramatic shifts in kinase selectivity and potency. The C4 substituent is a critical determinant of kinase binding: structure-activity relationship (SAR) studies on CDK2 inhibitors have shown that 4-anilino compounds exhibit markedly superior CDK2 inhibitory activity and antitumor potency compared to 4-benzylamino analogs [1]. This means the N-benzyl substitution in the target compound is not simply an interchangeable handle but actively shapes the target selectivity profile away from CDK2-dominant phenotypes. Meanwhile, N1-alkylation locks the tautomeric form of the pyrazole ring, directly influencing the hydrogen-bonding network within the kinase hinge region [2], and the C6-chloro group is essential for electronic modulation of the pyrimidine ring and serves as a synthetic handle for further derivatization . Consequently, replacing this compound with an analog bearing even a single different substituent (e.g., N2-methyl instead of N1-methyl, or C6-H instead of C6-Cl) risks a complete loss of the intended biochemical profile.

Product-Specific Quantitative Evidence Guide for n-Benzyl-6-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 5417-98-1)


CDK2 Kinase Inhibition: N4-Benzylamino Substitution Confers Negligible CDK2 Activity Versus Potent 4-Anilino Analogs

The target compound displays IC₅₀ > 10,000 nM against CDK2, indicating essentially no CDK2 inhibitory activity [1]. In contrast, structurally analogous 4-anilino-substituted pyrazolo[3,4-d]pyrimidines in the same scaffold class achieve CDK2 IC₅₀ values in the low micromolar to sub-micromolar range, with 4-anilino derivatives consistently outperforming 4-benzylamino derivatives in CDK2 inhibitory potency and antitumor activity [2]. This >100-fold difference in CDK2 potency demonstrates that the N4-benzylamino substituent directs the compound away from CDK2 engagement, making it a candidate for screening campaigns seeking to avoid CDK2-driven antiproliferative effects while retaining activity against other kinase targets.

CDK2 inhibition kinase selectivity pyrazolo[3,4-d]pyrimidine SAR

Lipophilicity Differentiation: Higher clogP Relative to Unsubstituted and N1-Methyl-Only Pyrazolo[3,4-d]pyrimidin-4-amines Enhances Membrane Permeability Potential

The target compound has a computed partition coefficient clogP of approximately 2.50 with a TPSA of 87.62 Ų [1]. This contrasts with the simpler 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold (clogP ≈ 0.5–1.0, TPSA ≈ 80 Ų), which lacks the benzyl and chloro substituents and is substantially more polar. The N4-benzyl and C6-chloro groups together contribute an increase of approximately 1.5–2.0 log units in lipophilicity, moving the compound into the optimal range for oral absorption and blood-brain barrier penetration according to Lipinski and CNS drug-likeness guidelines [2]. This differentiated lipophilicity profile is directly relevant for procurement in neuroscience or oncology programs requiring moderate-to-high passive permeability.

lipophilicity clogP drug-likeness passive permeability

C6-Chloro Substitution: Electronic Activation for Nucleophilic Derivatization Versus C6-Unsubstituted Analogs

The chlorine atom at the C6 position of the pyrazolo[3,4-d]pyrimidine core electronically activates the pyrimidine ring for nucleophilic aromatic substitution (SNAr) reactions, providing a versatile synthetic handle absent in C6-unsubstituted analogs . In comparison, the C6-H derivative (6-unsubstituted-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine) is essentially inert to SNAr chemistry, requiring harsher conditions or transition metal catalysis for further functionalization. This C6-chloro group is exploited in the synthesis of JAK3 inhibitor intermediates, where the chloro substituent enables late-stage diversification [1]. The presence of this reactive chlorine distinguishes the target compound from C6-H, C6-methyl, or C6-methoxy analogs, offering synthetic chemists a privileged entry point for parallel library synthesis.

synthetic handle nucleophilic aromatic substitution C6-chloro reactivity

N1-Methyl Regioisomeric Specificity: Avoidance of N2-Methyl Byproducts That Compromise Kinase Hinge Binding

Alkylation of the pyrazolo[3,4-d]pyrimidine core can occur at either N1 or N2, with the regiochemical outcome being solvent- and condition-dependent [1]. The N1-methyl regioisomer (as in the target compound) locks the pyrazole ring in a tautomeric form that presents the N7 nitrogen for kinase hinge-region hydrogen bonding [2]. In contrast, N2-methyl regioisomers adopt a different tautomeric state that disrupts this critical hinge-binding interaction, often resulting in significantly reduced or abolished kinase inhibitory activity. For procurement, regioisomeric purity is critical: crystallization studies have shown that N1- and N2-methylated products can be separated, but the presence of even 5–10% N2 isomer can confound biological assay interpretation [1]. The target compound's defined N1-methyl substitution ensures consistent hinge-region geometry.

regioisomer N1-methyl N2-methyl tautomerism

Physicochemical Quality Control Parameters: Density and Refractive Index for Identity Verification and Formulation Consistency

The target compound has reported density of approximately 1.4 g/cm³ and refractive index of 1.702 [1]. These physical constants serve as rapid, non-destructive identity and purity verification metrics during incoming material inspection. They are particularly valuable when compared to structurally similar pyrazolo[3,4-d]pyrimidine derivatives that may have distinct density values (e.g., 6-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, CAS 5413-96-7, density not publicly benchmarked at equivalent precision) . The boiling point of 480.2 °C at 760 mmHg and flash point of 244.2 °C further define safe handling parameters for scale-up operations [1].

density refractive index quality control formulation

Best Research and Industrial Application Scenarios for n-Benzyl-6-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 5417-98-1)


Kinase Profiling Libraries Targeting Non-CDK2 Kinases: Leveraging Negligible CDK2 Activity for Selectivity Screening

The compound's IC₅₀ > 10,000 nM against CDK2 [1] makes it a valuable inclusion in kinase-focused compound libraries designed to identify inhibitors of non-CDK2 kinases (e.g., FLT3, VEGFR2, Src family kinases). Unlike 4-anilino-substituted pyrazolo[3,4-d]pyrimidines that potently inhibit CDK2 and may confound phenotypic screening readouts , this compound's CDK2-inactive profile reduces false positives in CDK2-coupled cellular assays. Procurement teams assembling kinase-biased libraries should include this scaffold to diversify chemotypes away from CDK2-centric pharmacology.

Late-Stage Diversification via C6-Chloro Displacement: A Synthetic Hub for Parallel Library Synthesis

The C6-chloro substituent serves as an activated leaving group for nucleophilic aromatic substitution, enabling rapid parallel synthesis of C6-diversified analog libraries [1]. This reactivity is exploited in the preparation of JAK3 inhibitor intermediates, where the chloro group is displaced by various amine nucleophiles . Medicinal chemistry groups seeking a scaffold that can be diversified at a late stage without de novo core synthesis should prioritize this compound over C6-unsubstituted or C6-methoxy analogs, which lack this synthetic flexibility.

Neuroscience and CNS Drug Discovery: Optimal clogP Range for Blood-Brain Barrier Penetration

With a clogP of approximately 2.50 and TPSA of 87.62 Ų [1], the compound occupies physicochemical space favorable for passive blood-brain barrier (BBB) penetration according to CNS MPO scoring guidelines . Compared to the more polar 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold (clogP < 1.0), this compound's enhanced lipophilicity positions it for CNS-targeted kinase inhibitor programs. Procurement for neuroscience drug discovery should favor this balanced logP profile over excessively polar analogs that risk poor brain exposure.

Regioisomerically Pure Starting Material for Structure-Based Drug Design: Defined N1-Methyl Geometry

The N1-methyl substitution locks the pyrazole ring tautomerism, ensuring consistent presentation of the N7 nitrogen for hinge-region hydrogen bonding in kinase active sites [1]. This regioisomeric purity is critical for structure-based drug design, where even small amounts of N2-methyl contaminant can produce misleading structure-activity relationship data . Procurement specifications should require analytical confirmation (e.g., ¹H-NMR, HPLC) of N1-methyl regioisomeric identity to ensure batch-to-batch consistency for crystallography and computational docking studies.

Quote Request

Request a Quote for n-Benzyl-6-chloro-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.